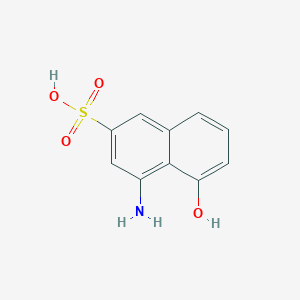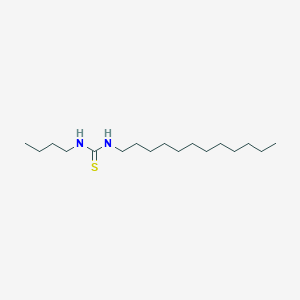
3-Butyl-1-dodecyl-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-dodecyl-thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
準備方法
The synthesis of 3-Butyl-1-dodecyl-thiourea typically involves the reaction of dodecylamine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3-Butyl-1-dodecyl-thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated compounds as reagents.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, amines.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include sulfoxides, sulfones, and substituted thioureas.
科学的研究の応用
3-Butyl-1-dodecyl-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
作用機序
The mechanism of action of 3-Butyl-1-dodecyl-thiourea involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also disrupt cellular membranes, leading to cell lysis and death. These effects are mediated through the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins and membranes.
類似化合物との比較
3-Butyl-1-dodecyl-thiourea can be compared with other thiourea derivatives, such as:
- 1-Butyl-3-phenyl-thiourea
- 1-Dodecyl-3-phenyl-thiourea
- 1-Butyl-3-cyclohexyl-thiourea
These compounds share similar structural features but differ in their alkyl or aryl substituents, which can influence their chemical properties and applications. For example, the presence of a phenyl group can enhance the compound’s stability and reactivity, while cyclohexyl groups can increase its hydrophobicity.
特性
CAS番号 |
6629-59-0 |
|---|---|
分子式 |
C17H36N2S |
分子量 |
300.5 g/mol |
IUPAC名 |
1-butyl-3-dodecylthiourea |
InChI |
InChI=1S/C17H36N2S/c1-3-5-7-8-9-10-11-12-13-14-16-19-17(20)18-15-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
InChIキー |
XEUGAFYBCVLSIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=S)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


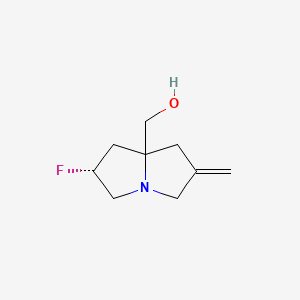
![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)

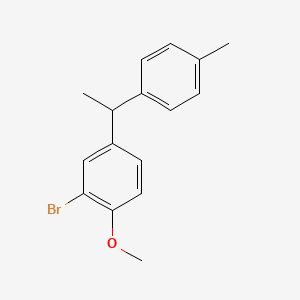
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
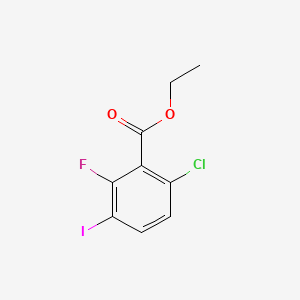

![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
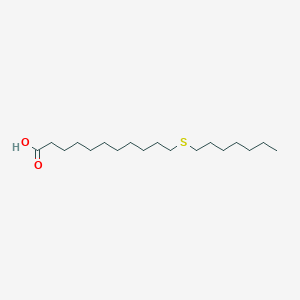
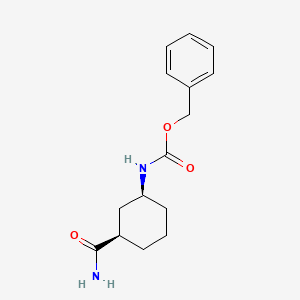
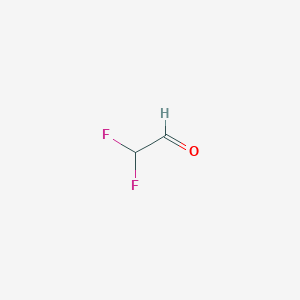
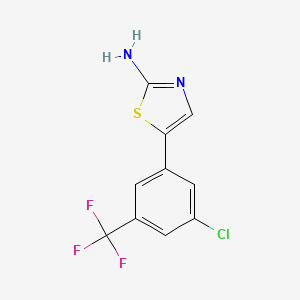
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
